4-benzyloxy-1,2-dimethyl-1H-benzimidazole
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Overview
Description
4-Benzyloxy-1,2-dimethyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxy-1,2-dimethyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, followed by methylation using methyl iodide or dimethyl sulfate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-1,2-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of a nitro group results in the formation of an amine .
Scientific Research Applications
4-Benzyloxy-1,2-dimethyl-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 4-benzyloxy-1,2-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
Signal Transduction: The compound can interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
- 1-Phenyl-1H-benzimidazole
Comparison: 4-Benzyloxy-1,2-dimethyl-1H-benzimidazole is unique due to its benzyloxy substitution, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced solubility, stability, and specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
116345-29-0 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1,2-dimethyl-4-phenylmethoxybenzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-12-17-16-14(18(12)2)9-6-10-15(16)19-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |
InChI Key |
GCIVGINMHDIFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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